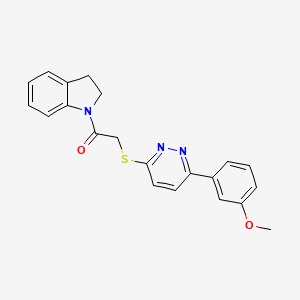

1-(Indolin-1-yl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)ethanone

CAS No.: 872695-26-6

Cat. No.: VC7097274

Molecular Formula: C21H19N3O2S

Molecular Weight: 377.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 872695-26-6 |

|---|---|

| Molecular Formula | C21H19N3O2S |

| Molecular Weight | 377.46 |

| IUPAC Name | 1-(2,3-dihydroindol-1-yl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylethanone |

| Standard InChI | InChI=1S/C21H19N3O2S/c1-26-17-7-4-6-16(13-17)18-9-10-20(23-22-18)27-14-21(25)24-12-11-15-5-2-3-8-19(15)24/h2-10,13H,11-12,14H2,1H3 |

| Standard InChI Key | DHFJKYIYFMKUTC-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)N3CCC4=CC=CC=C43 |

Introduction

1-(Indolin-1-yl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)ethanone is a complex organic compound featuring an indoline moiety and a pyridazine ring. This compound has garnered interest due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The presence of a sulfur atom in its structure contributes to its reactivity and interaction with biological targets.

Synthesis and Reaction Conditions

The synthesis of 1-(Indolin-1-yl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)ethanone typically involves several key steps. Optimized reaction conditions are crucial for improving yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms are increasingly employed in industrial settings to enhance the efficiency of the synthesis process.

Biological Activities and Potential Applications

This compound may modulate receptor activity or enzyme function, influencing various cellular pathways. Its potential applications span multiple scientific fields due to its complex structure and biological activities. Further research is essential to elucidate these mechanisms fully and identify specific targets within biological systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume